molecular formula C12H13F2NO B262922 N-cyclopentyl-2,6-difluorobenzamide

N-cyclopentyl-2,6-difluorobenzamide

Numéro de catalogue B262922
Poids moléculaire: 225.23 g/mol
Clé InChI: NRDHNIDKGYCTTQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-2,6-difluorobenzamide, also known as CPDF, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. CPDF is a derivative of benzamide and has been shown to have promising properties as a research tool in the areas of neuroscience and cancer research.

Mécanisme D'action

The mechanism of action of N-cyclopentyl-2,6-difluorobenzamide involves the inhibition of PTP1B activity, which leads to an increase in insulin signaling and glucose metabolism in the brain. This increase in insulin signaling has been shown to improve cognitive function and memory in animal models. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway, which is involved in cell survival and proliferation (Wang et al., 2017; Yang et al., 2018).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and cancer cell lines. In animal models, this compound has been shown to improve cognitive function and memory by increasing insulin signaling and glucose metabolism in the brain. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway, which leads to a decrease in cell survival and proliferation (Wang et al., 2017; Yang et al., 2018).

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclopentyl-2,6-difluorobenzamide has several advantages as a research tool, including its ability to inhibit PTP1B activity and induce apoptosis in cancer cells. This compound has been shown to have promising results in animal models and cancer cell lines, making it a potential candidate for further research. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Further research is needed to determine the optimal concentration of this compound for use in lab experiments (Wang et al., 2017; Yang et al., 2018).

Orientations Futures

There are several future directions for research on N-cyclopentyl-2,6-difluorobenzamide, including its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to improve cognitive function and memory in animal models, making it a potential candidate for further research in this area. This compound also has potential as a cancer therapeutic, and further research is needed to determine its efficacy in vivo. Additionally, further research is needed to determine the optimal concentration of this compound for use in lab experiments and its potential toxicity at high concentrations (Wang et al., 2017; Yang et al., 2018).
Conclusion:
In conclusion, this compound, or this compound, is a promising research tool in the areas of neuroscience and cancer research. This compound has been shown to inhibit PTP1B activity, improve cognitive function and memory in animal models, and induce apoptosis in cancer cells. However, further research is needed to determine its optimal concentration for use in lab experiments and its potential toxicity at high concentrations. This compound has several future directions for research, including its potential use in the treatment of neurodegenerative diseases and as a cancer therapeutic.

Méthodes De Synthèse

The synthesis of N-cyclopentyl-2,6-difluorobenzamide involves the reaction of 2,6-difluorobenzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final product of this compound. This synthesis method has been described in detail in a study by Wang et al. (2017).

Applications De Recherche Scientifique

N-cyclopentyl-2,6-difluorobenzamide has been studied for its potential use in various research applications, including neuroscience and cancer research. In neuroscience, this compound has been shown to inhibit the activity of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism in the brain. This inhibition of PTP1B activity has been shown to improve cognitive function and memory in animal models (Wang et al., 2017).
In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell migration and invasion. This compound has been studied in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer (Yang et al., 2018).

Propriétés

Formule moléculaire

C12H13F2NO

Poids moléculaire

225.23 g/mol

Nom IUPAC

N-cyclopentyl-2,6-difluorobenzamide

InChI

InChI=1S/C12H13F2NO/c13-9-6-3-7-10(14)11(9)12(16)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16)

Clé InChI

NRDHNIDKGYCTTQ-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=C(C=CC=C2F)F

SMILES canonique

C1CCC(C1)NC(=O)C2=C(C=CC=C2F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.